molecular formula C13H18N2O3S B7719017 N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide

N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide

Cat. No. B7719017
M. Wt: 282.36 g/mol
InChI Key: KZKGARBCIQDKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide, also known as BMS-986142, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide inhibits the activity of TYK2, which is a member of the Janus kinase (JAK) family of protein kinases. TYK2 plays a key role in the signaling pathways that regulate the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can block the production of cytokines and chemokines that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been shown to have potent inhibitory effects on TYK2 activity in both in vitro and in vivo studies. It has also been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases. In clinical trials, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been well-tolerated and has shown promising results in reducing disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has several advantages for lab experiments, including its high potency and selectivity for TYK2, as well as its favorable pharmacokinetic properties. However, it also has some limitations, such as its relatively short half-life and the need for frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. One area of focus could be on optimizing the pharmacokinetic properties of the molecule to improve its efficacy and reduce the need for frequent dosing. Another area of interest could be on studying the effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Additionally, further research could be conducted on the potential long-term effects of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide on the immune system. Overall, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide represents a promising new therapeutic option for the treatment of autoimmune diseases, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide involves several steps, starting with the reaction of 4-bromophenylamine with N-methylbenzenesulfonamide to form the intermediate N-(4-bromophenyl)-N-methylbenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide. The synthesis of N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been optimized to achieve high yields and purity.

Scientific Research Applications

N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide has been studied extensively for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, lupus, and psoriasis. It has been shown to inhibit the activity of a specific protein kinase, known as TYK2, which plays a critical role in the immune response. By inhibiting TYK2, N-(4-bromophenyl)-2-(N-methylbenzenesulfonamido)acetamide can reduce inflammation and prevent damage to tissues and organs caused by autoimmune diseases.

properties

IUPAC Name

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-14(11-13(16)15-9-5-6-10-15)19(17,18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKGARBCIQDKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.